2-Chloro-3-methylbenzamide

Description

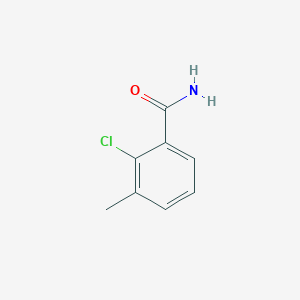

2-Chloro-3-methylbenzamide (C₈H₈ClNO) is a benzamide derivative characterized by a chlorine atom at the ortho position (C2) and a methyl group at the meta position (C3) on the benzene ring. This substitution pattern confers distinct physicochemical properties, such as altered solubility, melting point, and reactivity compared to unsubstituted benzamide or derivatives with substituents in other positions.

Properties

IUPAC Name |

2-chloro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBQSSIKHGLLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696828 | |

| Record name | 2-Chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857000-86-3 | |

| Record name | 2-Chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylbenzamide can be synthesized through several methods, including the following:

Friedel-Crafts Acylation: This involves the reaction of 2-chlorotoluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring to form the desired product.

Amide Coupling: Another method involves the coupling of 2-chloro-3-methylbenzoic acid with ammonia or an amine derivative under dehydration conditions. This reaction typically uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound to its corresponding amine, 2-chloro-3-methylbenzylamine.

Substitution: Substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation: this compound oxide

Reduction: 2-Chloro-3-methylbenzylamine

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Chloro-3-methylbenzamide has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Chlorobenzamide (C₇H₆ClNO): The chlorine atom at the meta position (C3) reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance. This contrasts with 2-Chloro-3-methylbenzamide, where the ortho-chloro group induces steric hindrance and may alter hydrogen bonding capacity .

- N-(3-Methylphenyl)-2-[(3-chlorobenzoyl)amino]benzamide: This compound features a 3-chlorobenzoyl group and a 3-methylphenyl substituent, demonstrating how additional functional groups (e.g., amide linkages) can modulate solubility and biological activity compared to simpler benzamides .

Functional Group Modifications

- In contrast, the chloro group in this compound may favor electrophilic pathways or act as a leaving group in substitution reactions .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxy and dimethyl groups create an N,O-bidentate directing group, enabling applications in C–H bond functionalization. The methyl group in this compound lacks such directing utility but may enhance lipophilicity .

Data Table: Key Properties of Selected Benzamide Derivatives

Biological Activity

2-Chloro-3-methylbenzamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activities, including antibacterial, antitumor, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H8ClN

- Molecular Weight : 169.61 g/mol

- IUPAC Name : 2-chloro-N-methylbenzamide

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, it was found to have a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae . The inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. faecalis | 29 |

| P. aeruginosa | 24 |

| S. typhi | 30 |

| K. pneumoniae | 19 |

2. Antitumor Activity

The antitumor effects of this compound have been evaluated in several studies, particularly against breast cancer cell lines such as MCF-7. One study reported an IC50 value of 225 µM, indicating moderate efficacy in inhibiting cell growth .

Additionally, the compound was shown to induce apoptosis in treated cells, with significant alterations in cell morphology and viability observed at higher concentrations . The lactate dehydrogenase (LDH) enzyme activity was also significantly elevated in treated cells compared to controls, suggesting that the compound effectively disrupts cellular integrity.

3. Cytotoxicity Studies

Cytotoxicity assessments across various cancer cell lines demonstrated that this compound exhibits varying degrees of efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

| HepG2 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 2.29 |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Case Studies and Research Findings

Several case studies have documented the biological activities of related compounds and their derivatives, providing insights into the mechanisms of action:

- A study focused on the synthesis of thiourea derivatives, including analogs of benzamide compounds, which showed promising results against tuberculosis . Derivatives similar to this compound were tested for their activity against M. tuberculosis, revealing significant inhibitory effects.

- Another research evaluated the structure-activity relationships (SAR) of benzamide derivatives, emphasizing the role of substituents on the aromatic ring in enhancing biological activity . This suggests that modifications to the structure of this compound could further improve its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.